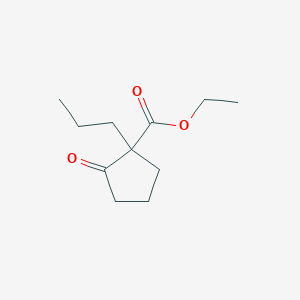![molecular formula C6H8N2O B13993183 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps starting from commercially available pyrazoles. One common method includes the cyclization of pyrazole derivatives under specific conditions . For instance, a synthetic route may involve the preparation of pyrazole-5-aldehydes followed by cyclization reactions to form the oxazine ring .
Industrial Production Methods
Industrial production methods for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be crucial for any potential industrial applications. Optimization of reaction conditions and the use of efficient catalysts would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of new materials with unique properties, although specific industrial applications are still under investigation.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or antimicrobial activities . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine include:
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[1,5-a]pyridines
- 1,4-Oxazines
Uniqueness
What sets 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine apart from these similar compounds is its unique fused ring system, which combines the properties of both pyrazole and oxazine. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and development efforts.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-8-3-4-9-5-6(1)8/h1-2H,3-5H2 |
InChI Key |
ZBNYOGOKWUZRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC=NN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



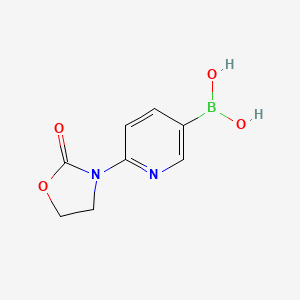
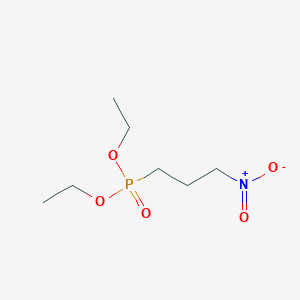





![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
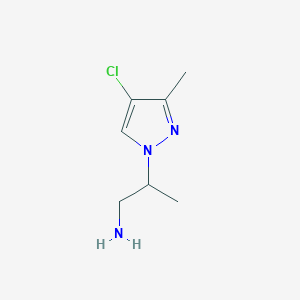
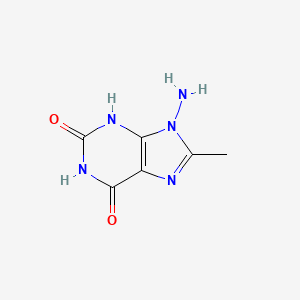
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
